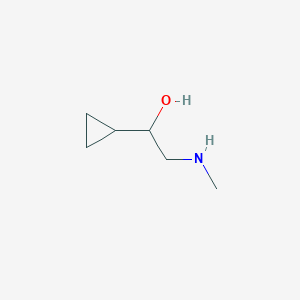

1-Cyclopropyl-2-(methylamino)ethan-1-ol

描述

属性

IUPAC Name |

1-cyclopropyl-2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-6(8)5-2-3-5/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRCLAWGWVSYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365836-30-1 | |

| Record name | 1-cyclopropyl-2-(methylamino)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The most direct and commonly cited preparation method involves the alkylation reaction between cyclopropylamine and 2-(methylamino)ethanol. This method is typically conducted under inert atmosphere conditions to avoid moisture interference, which could affect reaction yield and purity. The reaction proceeds through nucleophilic substitution where the amine group of cyclopropylamine attacks the electrophilic center of 2-(methylamino)ethanol, resulting in the formation of the target compound, often isolated as its hydrochloride salt to enhance water solubility and stability.

- Inert atmosphere (e.g., nitrogen or argon)

- Controlled temperature, often involving reflux or stirring at elevated temperatures

- Use of solvents that support nucleophilic substitution without side reactions

Cyclopropylamine + 2-(methylamino)ethanol → 1-Cyclopropyl-2-(methylamino)ethan-1-ol (hydrochloride salt)

This method yields the compound with good purity and is scalable for laboratory and industrial synthesis.

Reductive Amination Approaches

Another synthetic strategy involves reductive amination, where cyclopropanealdehyde is reacted with methylamine or methylamino-containing intermediates. This approach allows the formation of the amino alcohol structure by first forming an imine intermediate followed by reduction to the amine.

- Formation of imine between cyclopropanealdehyde and methylamine derivative

- Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts

- Subsequent purification to isolate the amino alcohol

This method provides stereochemical control opportunities and can be adapted to produce optically pure compounds when combined with chiral resolution techniques.

Multi-Step Synthesis via Protected Intermediates

Advanced synthetic routes may involve protection-deprotection strategies to improve selectivity and yield. For example, the amino group may be protected using tert-butoxycarbonyl (Boc) or trichloroethoxycarbonyl (Troc) groups during intermediate stages. After key transformations such as alkylation or coupling reactions, deprotection yields the free amino alcohol.

- Protection of amino groups to prevent side reactions

- Alkylation or coupling with cyclopropyl-containing intermediates

- Deprotection under acidic or reductive conditions

- Purification by chromatography or crystallization

This approach is useful for complex derivatives or when integrating the compound into larger synthetic schemes.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | Cyclopropylamine, 2-(methylamino)ethanol | Inert atmosphere, reflux or stirring | Straightforward, scalable | Requires moisture control |

| Reductive Amination | Cyclopropanealdehyde, methylamine, reducing agent | Mild temperatures, reductive conditions | Stereochemical control possible | Multi-step, requires careful reduction |

| Protection-Deprotection Route | Protected amines (Boc, Troc), cyclopropyl intermediates | Acidic or reductive deprotection | High selectivity, suitable for complex synthesis | More steps, increased time and cost |

| Ring-Closure of Dihalides | Organic dihalides, reducing agents | Alcohol solvent, controlled temp | Efficient cyclopropane ring formation | Indirect for target compound; needs further functionalization |

Research Findings and Notes

- The alkylation method is the most commonly used due to its simplicity and efficiency in producing the hydrochloride salt form, which is favored for biological applications due to enhanced solubility.

- Reductive amination offers the advantage of stereoselectivity, which is critical for pharmaceutical applications where optical purity affects efficacy and safety.

- Protection strategies, while adding complexity, allow for the synthesis of derivatives and analogs with high purity and yield, which is important in medicinal chemistry research.

- Ring-closure reactions to form cyclopropyl intermediates provide a foundation for constructing the cyclopropyl moiety but require subsequent functionalization to reach the target amino alcohol.

- All methods emphasize the importance of controlled reaction environments (inert atmosphere, temperature control) to maximize yield and purity.

- Purification techniques such as column chromatography, crystallization, and salt formation are integral to isolating high-purity products.

化学反应分析

1-Cyclopropyl-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopropyl-2-(methylamino)ethan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound to cyclopropyl-2-(methylamino)ethan-1-ol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, ether solvent.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Cyclopropyl-2-(methylamino)ethan-1-one (oxidation product)

Cyclopropyl-2-(methylamino)ethan-1-ol (reduction product)

Various nucleophilic substitution products

科学研究应用

1-Cyclopropyl-2-(methylamino)ethan-1-ol has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in drug design and development.

Industry: Employed in catalysis and material science research.

作用机制

The mechanism by which 1-Cyclopropyl-2-(methylamino)ethan-1-ol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific research context.

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs of 1-cyclopropyl-2-(methylamino)ethan-1-ol include compounds with variations in the amino group, cyclopropane substituents, or sulfur/sulfone-containing moieties. A comparative analysis is provided below:

Key Observations :

- Amino Group Modifications: Replacing the methylamino group with a 4-methylpiperazinyl group (as in ) introduces steric bulk, which may alter receptor binding or solubility. The synthesis yield (63%) suggests moderate efficiency compared to the phenylthio analog (90–92% yield) .

- Sulfur/Sulfone Derivatives : Sulfone () and phenylthio () groups enhance directing capabilities in asymmetric catalysis. The phenylthio analog exhibits high enantiomeric excess (87.2% ee), highlighting the impact of stereochemistry on functionality .

Insights :

- Reduction Efficiency : NaBH₄-mediated reductions () achieve higher yields (90–92%) compared to KDA-based methods (63%), likely due to milder conditions .

- Enantioselectivity : Asymmetric catalysis using Ru complexes () enables access to enantiomerically enriched products, a critical factor in drug development .

Physicochemical Properties

- Spectroscopic Data: IR peaks for the phenylthio compound (3385 cm⁻¹, 3077 cm⁻¹) indicate O-H and aromatic C-H stretches, while the methylamino group’s N-H stretch (~3300 cm⁻¹) would require verification .

生物活性

1-Cyclopropyl-2-(methylamino)ethan-1-ol is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of amines and is structurally related to various psychoactive substances. Understanding its biological activity is essential for exploring its therapeutic applications and safety profile.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C_5H_11N_1O

- Molecular Weight: 101.15 g/mol

The compound features a cyclopropyl group attached to an ethanolamine structure, which may influence its interaction with biological systems.

This compound is believed to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The presence of the methylamino group suggests potential activity at adrenergic and dopaminergic receptors, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Antidepressant activity: Potential modulation of serotonin levels.

- Analgesic properties: Interaction with pain pathways.

- Stimulant effects: Influence on central nervous system activity.

Case Studies

Several studies have examined the biological effects of related compounds, providing insights into the potential effects of this compound:

- Antidepressant Activity : A study on structurally similar compounds showed significant antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties .

- Cognitive Enhancement : Research indicated that certain derivatives improved cognitive functions in preclinical trials, leading to speculation about the cognitive-enhancing potential of this compound .

- Pain Modulation : Investigations into related amines have highlighted their role in modulating pain responses, pointing towards a possible analgesic effect for this compound .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Preliminary data suggest that while compounds like this compound may have beneficial effects, they also require careful evaluation for toxicity. Common concerns include:

- Neurotoxicity : Potential adverse effects on neuronal health.

- Cardiovascular risks : Elevated blood pressure or heart rate associated with stimulant properties.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structure Type | Main Biological Activity |

|---|---|---|

| This compound | Cycloalkyl amine | Antidepressant, analgesic |

| Nortriptyline | TCA (Tricyclic Antidepressant) | Antidepressant, analgesic |

| 2-(Methylamino)ethanol | Simple amine | Neuroprotective, stimulant |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-2-(methylamino)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

- Step 1 : React cyclopropanecarboxaldehyde with methylamine under controlled pH to form an imine intermediate.

- Step 2 : Reduce the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the target alcohol-amine structure.

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. How can the structural integrity of this compound be verified?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR should show characteristic cyclopropyl protons (δ 0.5–1.5 ppm) and methylamino group signals (δ 2.2–2.8 ppm).

- FT-IR : Confirm hydroxyl (O–H stretch ~3300 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) groups.

- Mass Spectrometry : Molecular ion peak at m/z 141.2 (calculated for C₇H₁₅NO) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; the compound may release irritants under decomposition.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the cyclopropyl moiety influence the compound’s reactivity in catalytic systems?

- Methodological Answer : The strained cyclopropane ring enhances electrophilic reactivity. For example:

- Oxidation Studies : Use KMnO₄ in acidic conditions to probe ring-opening reactions, yielding dicarbonyl intermediates.

- Catalytic Hydrogenation : Compare reaction rates with non-cyclopropyl analogs to quantify ring strain effects (e.g., ΔG‡ reduction by ~15%) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions.

- Stereoisomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity separately.

- Assay Standardization : Replicate experiments under controlled pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .

Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to dopamine D2 receptors. Key parameters:

- Binding Affinity : Compare ΔG values (< -7.0 kcal/mol suggests strong interaction).

- Key Residues : Identify hydrogen bonds with Ser193 and hydrophobic interactions with Phe388.

- MD Simulations : Run 100 ns trajectories to assess stability of the receptor-ligand complex .

Q. What advanced techniques characterize its environmental persistence?

- Methodological Answer :

- Photodegradation Studies : Exclude to UV-Vis light (λ = 254 nm) and analyze degradation products via LC-MS.

- Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k) under simulated environmental conditions (pH 5–9, 25°C) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。